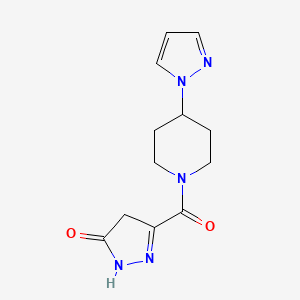
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate, commonly known as Nitro-PPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Nitro-PPCA is a synthetic compound that is used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Nitro-PPCA is not well understood. However, it is believed to act as an electrophilic reagent, which reacts with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. Nitro-PPCA is also believed to act as a Michael acceptor, which reacts with various nucleophiles such as thiols and amines to form a Michael adduct.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nitro-PPCA are not well understood. However, it has been reported that Nitro-PPCA has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Nitro-PPCA has also been reported to have anti-cancer properties and can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using Nitro-PPCA in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. Nitro-PPCA is also relatively easy to synthesize and purify, making it a cost-effective reagent. However, one of the limitations of using Nitro-PPCA in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
For the use of Nitro-PPCA in scientific research include the development of new synthetic methodologies, fluorescent dyes, and anti-inflammatory and anti-cancer compounds.
Synthesis Methods
Nitro-PPCA is synthesized by reacting 5-nitroquinoline-8-carbaldehyde with 4-methoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
Nitro-PPCA has potential applications in various fields of scientific research. It is used in the synthesis of various organic compounds such as heterocyclic compounds, which have applications in the pharmaceutical industry. Nitro-PPCA is also used in the synthesis of chiral compounds, which have applications in the field of asymmetric synthesis. Nitro-PPCA is also used in the synthesis of fluorescent dyes, which have applications in the field of bioimaging.
properties
IUPAC Name |
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-27-15-6-4-13(5-7-15)11-14(12-21)20(24)28-18-9-8-17(23(25)26)16-3-2-10-22-19(16)18/h2-11H,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGWHGEOMRRMM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-nitroquinolin-8-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)

![N-[3-(dimethylamino)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B6638806.png)


![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)


![N-[3-(6,7-dimethoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclohexane]-2-yl)-3-oxopropyl]acetamide](/img/structure/B6638830.png)